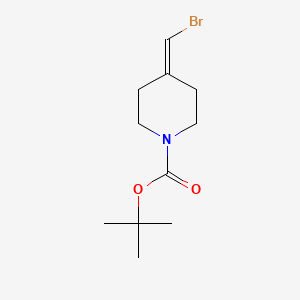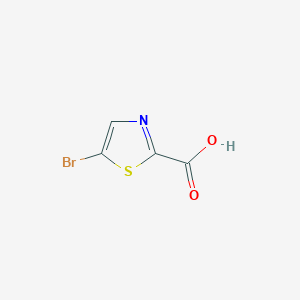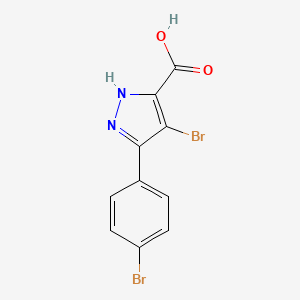
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of a pyrazoline derivative includes a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The specific structure of “4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid” would include bromine and carboxylic acid functional groups, but without the exact structure, it’s difficult to provide more details.Chemical Reactions Analysis
Pyrazoline derivatives are known to exhibit a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific reactions of “4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 4-Bromophenylacetic acid, a related compound, is a white solid with a honey-like odor . Its melting point is 118 °C .Applications De Recherche Scientifique
Pharmacological Research
Pyrazole derivatives have been extensively studied for their pharmacological properties. The compound could serve as a scaffold for developing new drugs with potential antibacterial , antifungal , antiparasitic , anti-inflammatory , antidepressant , anticonvulsant , antioxidant , and antitumor activities. Its nitrogen-based hetero-aromatic ring structure makes it a valuable candidate for synthesizing promising therapeutic agents .
Neurotoxicity Studies
The neurotoxic potential of pyrazoline derivatives can be assessed by studying their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels. These studies are crucial for understanding the impact of chemical compounds on the nervous system, which can lead to behavioral changes and body movement impairment .
Aquatic Toxicology
Research on the effects of pyrazoline derivatives on aquatic organisms, such as rainbow trout alevins, can provide insights into the environmental impact of these compounds. The study of behavioral parameters and swimming potential in relation to exposure to these chemicals is an important application in the field of aquatic toxicology .
Oxidative Stress Research
The role of pyrazoline derivatives in oxidative stress can be explored by measuring biomarkers like MDA in cells and tissues. This research can contribute to our understanding of disease development linked to oxidative stress and the potential therapeutic applications of these compounds in combating cellular damage .
Chemical Synthesis
Pyrazole derivatives are valuable intermediates in organic synthesis. They can be used in various chemical reactions, including the Suzuki–Miyaura coupling , which is a widely applied carbon–carbon bond-forming reaction. This makes them significant in the synthesis of complex organic molecules .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLYQTRCABXQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



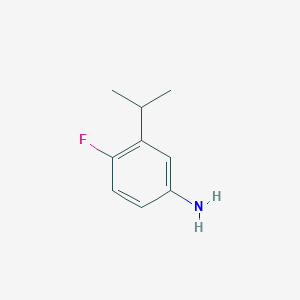

![6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1439350.png)

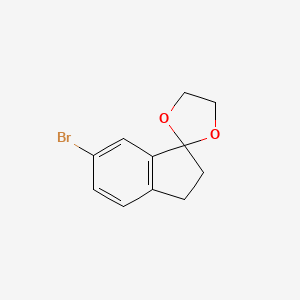
![1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine](/img/structure/B1439354.png)
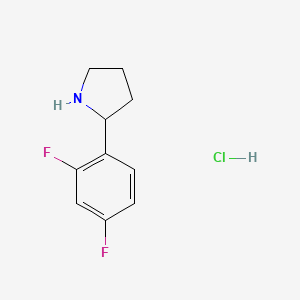
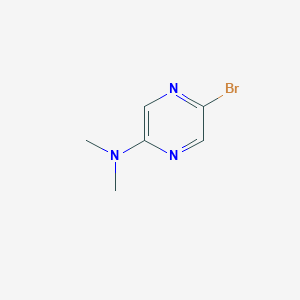
![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)
![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
